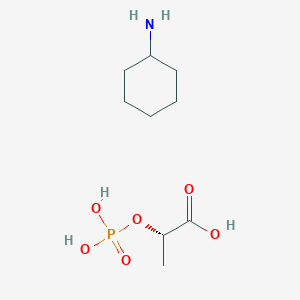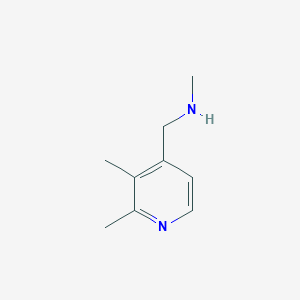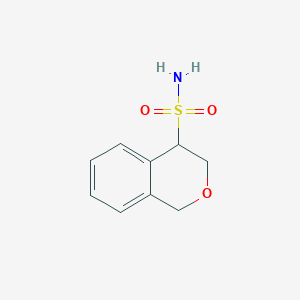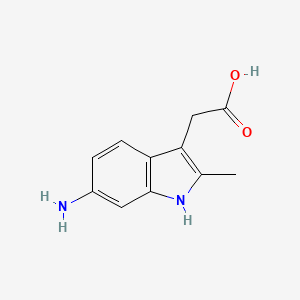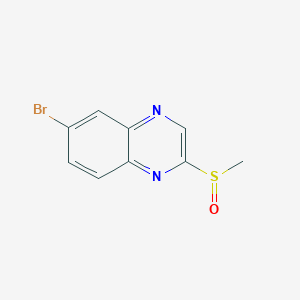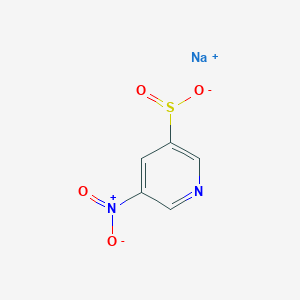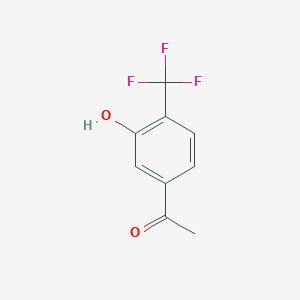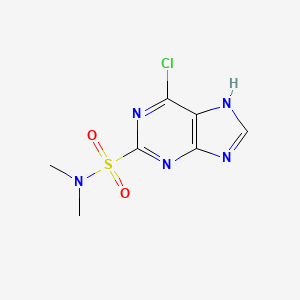
6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of a chlorine atom at the 6th position, two methyl groups attached to the nitrogen atoms, and a sulfonamide group at the 2nd position of the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide typically involves multiple steps. One common method starts with the reaction of 6-chloro-9H-purin-2-amine with benzoyl chloride in the presence of pyridine at room temperature. This reaction yields N-(6-chloro-9H-purin-2-yl)benzamide. The intermediate is then refluxed with benzylamine and triethylamine in butanol for 5 hours to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropurine: A related compound with similar structural features but lacking the sulfonamide group.
6-Chloro-2,8-dimethyl-9H-purine: Another derivative with additional methyl groups.
Uniqueness
6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide is unique due to the presence of both the sulfonamide group and the dimethyl groups on the purine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
89695-09-0 |
|---|---|
Fórmula molecular |
C7H8ClN5O2S |
Peso molecular |
261.69 g/mol |
Nombre IUPAC |
6-chloro-N,N-dimethyl-7H-purine-2-sulfonamide |
InChI |
InChI=1S/C7H8ClN5O2S/c1-13(2)16(14,15)7-11-5(8)4-6(12-7)10-3-9-4/h3H,1-2H3,(H,9,10,11,12) |
Clave InChI |
UPBVWCOGFNJEGE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=NC2=C(C(=N1)Cl)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


